Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-
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Overview
Description
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with bromoacetic acid under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-d]pyrimidine
Uniqueness
Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-3-11-2-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
InChI Key |
ZZLBEXMFYCJXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=N1)C(=O)O)Br |
Origin of Product |
United States |
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